molecular formula C63H98O29 B13387196 Tubeimoside A

Tubeimoside A

Cat. No.: B13387196
M. Wt: 1319.4 g/mol
InChI Key: KDLDEZGLVXPNOJ-GVCHXLJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubeimoside A is a natural triterpenoid saponin extracted from the tubers of Bolbostemma paniculatum, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its potent antitumor, anti-inflammatory, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tubeimoside A typically involves extraction from the tubers of Bolbostemma paniculatum using organic solvents such as ethanol. The process includes soaking the tubers in ethanol, followed by filtration, concentration, and purification steps to isolate the compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tubeimoside A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

Tubeimoside A has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Tubeimoside A: this compound stands out due to its potent dual action in inducing apoptosis and inhibiting autophagy, making it a promising candidate for cancer therapy. Its ability to target multiple pathways and its broad-spectrum antifungal activity further highlight its therapeutic potential .

Properties

Molecular Formula

C63H98O29

Molecular Weight

1319.4 g/mol

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate

InChI

InChI=1S/C63H98O29/c1-26-38(71)46(88-51-44(77)39(72)30(66)22-81-51)45(78)52(85-26)89-48-41(74)32(68)24-83-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(65)50-60(6,34(59)11-12-62(35,8)61(27,7)14-16-63)25-84-36(69)19-58(4,80)20-37(70)87-47-40(73)31(67)23-82-53(47)90-49-43(76)42(75)33(21-64)86-55(49)91-50/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3/t26-,28-,29-,30+,31-,32-,33+,34+,35+,38-,39-,40-,41-,42+,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,58?,59-,60-,61+,62+,63-/m0/s1

InChI Key

KDLDEZGLVXPNOJ-GVCHXLJZSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@H]8[C@]7(COC(=O)CC(CC(=O)O[C@@H]9[C@H]([C@H](CO[C@H]9O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O8)CO)O)O)O)O)(C)O)C)O)C)C)[C@@H]3CC(CC4)(C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C8C7(COC(=O)CC(CC(=O)OC9C(C(COC9OC1C(C(C(OC1O8)CO)O)O)O)O)(C)O)C)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O

Origin of Product

United States

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